iRGD peptide

Tumor Targeting In Vivo Imaging Peptide Biodistribution

iRGD (c(CRGDKGPDC)) is a bifunctional cyclic nonapeptide that penetrates solid tumors via sequential αv integrin binding and NRP-1 engagement via its proteolytically exposed CendR motif (RGDK). Unlike conventional RGD peptides (e.g., c(RGDfK), CRGDC) which remain perivascular, iRGD enables up to 40-fold deeper parenchymal drug accumulation, including co-administered chemotherapeutics or conjugated nanocarriers. Clinically advanced as CEND-1 (certepetide) with Phase II data in PDAC and GBM. Purchase high-purity research-grade iRGD for in vivo tumor penetration studies and targeted delivery applications.

Molecular Formula C35H57N13O14S2
Molecular Weight 948.0 g/mol
Cat. No. B8234922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiRGD peptide
Molecular FormulaC35H57N13O14S2
Molecular Weight948.0 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O
InChIInChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20+,21-,22+,23-/m0/s1
InChIKeyYHTTWXCDIRTOQX-NNXZOMJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Certepetide (iRGD/CEND-1) CAS 1392278-76-0: Procurement Specifications and Molecular Identity for the Tumor-Penetrating Cyclic Nonapeptide


The compound (6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid is a cyclic nonapeptide with the primary amino acid sequence c(CRGDKGPDC) [1]. It is commercially known as iRGD peptide, CEND-1, or certepetide (CAS 1392278-76-0), with a molecular formula of C35H57N13O14S2 and a molecular weight of 948.0 g/mol [2]. The molecule is characterized by a single intramolecular disulfide bridge that enforces a constrained cyclic conformation, and it functions as a bifunctional tumor-homing and tumor-penetrating peptide through sequential engagement of αv integrins and neuropilin-1 (NRP-1) [3].

Why iRGD (Certepetide) Cannot Be Substituted with Generic RGD or Cyclic Peptides in Tumor-Penetration Assays


Generic substitution with a conventional cyclic RGD peptide (e.g., c(RGDfK) or CRGDC) is scientifically invalid in applications requiring solid tumor penetration. While conventional RGD peptides bind αv integrins for tumor-homing, they lack the proteolytically cleavable C-terminal CendR motif (R/KXXR/K) that is essential for secondary binding to neuropilin-1 (NRP-1) [1]. This structural deficiency limits their function to vascular targeting only, whereas iRGD's unique sequence (CRGDKGPDC) enables a two-step mechanism: initial integrin binding followed by exposure of the CRGDK fragment, which engages NRP-1 to trigger active trans-tissue transport deep into the tumor parenchyma [2]. Consequently, in any experimental or preclinical context where penetration beyond the perivascular space is required—such as co-administration with chemotherapeutics, nanoparticle delivery, or tumor imaging—substituting iRGD with a generic RGD peptide will fail to replicate the penetration-dependent efficacy gains that define iRGD's differential value proposition [3].

iRGD (Certepetide/CEND-1) Quantitative Differentiation: Comparative Evidence vs. RGD Analogs for Scientific Procurement Decisions


iRGD vs. CRGDC: Quantitative Comparison of In Vivo Tumor Homing Area in Orthotopic Prostate Cancer Xenografts

In a direct head-to-head comparison, iRGD (c(CRGDKGPDC)) demonstrated statistically significantly greater tumor homing area than the non-penetrating integrin-binding control peptide CRGDC in an orthotopic 22Rv1 human prostate cancer xenograft model [1]. Following intravenous administration of 200 µg FAM-labeled peptide with a 2-hour circulation time, iRGD exhibited a substantially larger FAM-positive area within tumor cryosections, quantified via immunohistochemical staining with anti-FITC antibody and Scanscope image analysis [1].

Tumor Targeting In Vivo Imaging Peptide Biodistribution Integrin Binding

iRGD vs. Conventional RGD Peptides: Differential Integrin Binding Affinity and Neuropilin-1 Engagement

iRGD exhibits binding affinity for αv integrins in the mid to low nanomolar range (Kd ≈ 10⁻⁷–10⁻⁹ M), which is comparable to or exceeds that of conventional RGD peptides [1]. Critically, following integrin binding and proteolytic cleavage, the exposed CRGDK fragment of iRGD demonstrates higher affinity for neuropilin-1 (NRP-1) than for αv integrins, a property absent in standard RGD peptides due to their lack of the C-terminal CendR motif (R/KXXR/K) [1]. This differential enables the sequential transfer of the CRGDK fragment from integrins to NRP-1, which conventional RGD peptides cannot achieve [2].

Receptor Binding Integrin αv Neuropilin-1 Affinity Comparison

CEND-1 (iRGD) Phase 1/1b Clinical Data: Objective Response Rate in Combination Chemotherapy for Metastatic Pancreatic Ductal Adenocarcinoma

In a Phase 1/1b clinical study (N=29) evaluating CEND-1 (iRGD) in combination with nab-paclitaxel and gemcitabine for untreated metastatic pancreatic ductal adenocarcinoma (PDAC), the 3.2 mg/kg CEND-1 dose cohort achieved an objective response rate (ORR) of 61.5% [1]. This ORR compares favorably to historical benchmarks for nab-paclitaxel plus gemcitabine alone, which report ORRs of approximately 23–33% in comparable patient populations [2]. No dose-limiting toxicities were reported across the dose escalation range (0.2, 0.8, 1.6, and 3.2 mg/kg), and the safety profile was comparable to nab-paclitaxel and gemcitabine alone [1].

Clinical Trial Pancreatic Cancer Objective Response Rate Drug Delivery

iRGD vs. cRGD Peptide: Tumor Penetration Depth Enhancement in Solid Tumor Models

Co-administration of iRGD with anticancer compounds or nanoparticles has been shown to increase penetration depth into the tumor parenchyma by up to 40-fold compared to controls without iRGD in human tumor xenograft models [1]. In comparative imaging studies using iron oxide nanoworms functionalized with iRGD versus the non-penetrating analog CRGDC, iRGD-coated nanoworms distributed throughout the entire tumor volume, whereas CRGDC-coated nanoworms remained confined to perivascular regions highlighting only tumor vessels [2]. Penetration depth enhancement with iRGD has been quantitatively described as 5–10-fold greater than conventional RGD peptide-conjugated systems [3].

Tumor Penetration Drug Delivery Nanoparticle Spatial Distribution

iRGD Peptide Commercial Purity Specifications: Vendor-Reported Quality Metrics for Research Procurement

Commercial vendors report iRGD peptide purity specifications ranging from ≥95% to >98% as determined by HPLC analysis [1]. The peptide is supplied either as the free base (MW 948.0 g/mol) or as a trifluoroacetate (TFA) salt (MW 1064.08 g/mol) to enhance stability and solubility for research applications [2]. Stability data from vendor datasheets indicate that iRGD powder is stable for 3 years when stored at -20°C, while stock solutions maintain stability for 6 months at -20°C [1]. These purity and stability parameters are consistent with research-grade peptide standards and should be verified against the Certificate of Analysis (CoA) for the specific lot procured.

Peptide Purity Quality Control Procurement Specification Stability

CEND-1 (iRGD) Clinical Development Pipeline: Active Phase II Trials in Pancreatic Ductal Adenocarcinoma and Glioblastoma

CEND-1 (certepetide, iRGD) has advanced into multiple active Phase II clinical trials, including the randomized, double-blind, placebo-controlled ASCEND trial (ACTRN12621001290886) evaluating CEND-1 (3.2 mg/kg) plus gemcitabine/nab-paclitaxel in untreated metastatic PDAC [1], and the LSTA1-GBM-2A randomized Phase IIa trial evaluating certepetide with temozolomide in glioblastoma multiforme [2]. The compound is protected by 28 patents and patent applications in the U.S. and additional countries, with over 100 publications documenting its application in targeted drug delivery [3]. As of 2026, six active clinical trials are listed for CEND-1/certepetide [4].

Clinical Development Phase II Trial Pancreatic Cancer Glioblastoma Regulatory Status

iRGD (Certepetide/CEND-1) Optimal Application Scenarios for Research and Industrial Procurement


Co-Administration with Chemotherapeutics for Enhanced Solid Tumor Penetration

Procure iRGD for co-administration studies with small-molecule chemotherapeutics (e.g., doxorubicin, paclitaxel, nab-paclitaxel, gemcitabine) in solid tumor xenograft models where the tumor stroma presents a barrier to drug penetration. The evidence demonstrates that iRGD co-administration increases parenchymal drug penetration by up to 40-fold relative to drug alone, enabling therapeutic efficacy at lower doses and potentially reducing off-target toxicity [1]. This scenario is directly supported by clinical Phase 1/1b data showing a 61.5% ORR when CEND-1 is combined with nab-paclitaxel/gemcitabine in metastatic PDAC [2].

Functionalization of Nanoparticles and Liposomes for Tumor-Selective Deep Tissue Delivery

Utilize iRGD conjugated to the surface of nanoparticles (e.g., iron oxide nanoworms, liposomes, polymeric micelles) via PEG linkers (e.g., DSPE-PEG-iRGD) to confer both tumor-homing and deep-penetrating capabilities to the nanocarrier. Comparative imaging studies show that iRGD-functionalized nanoparticles distribute throughout the entire tumor volume, whereas nanoparticles functionalized with non-penetrating RGD analogs (e.g., CRGDC) remain confined to perivascular regions [3]. The quantified 5–10× penetration enhancement relative to conventional RGD peptides supports procurement for nanomedicine formulation development [4].

Tumor Imaging and Diagnostic Probe Development Using Near-Infrared Fluorescent or Radiolabeled iRGD Conjugates

Procure iRGD for conjugation to near-infrared fluorescent dyes (e.g., CY5, IRDye 800CW) or radionuclide chelators (e.g., DOTA, NOTA) for tumor imaging applications. iRGD's dual-receptor mechanism (αv integrin binding followed by NRP-1 engagement) produces stronger and more homogeneous tumor imaging signals than conventional RGD peptides, which highlight only tumor vasculature [5]. This differential in spatial signal distribution—quantified as a significantly larger FAM-positive tumor area for iRGD versus CRGDC (p < 0.001) [6]—makes iRGD the superior choice for whole-tumor imaging and diagnostic probe development.

Translational Oncology and IND-Enabling Studies Requiring Clinical-Stage Material

For drug development programs requiring clinical-grade material with established safety, pharmacokinetic, and tolerability data, procure CEND-1 (certepetide) specifically rather than research-grade iRGD. The compound has completed Phase 1 dose escalation (0.2–3.2 mg/kg) with no dose-limiting toxicities and has advanced to randomized Phase II trials in PDAC and glioblastoma [2][7]. The availability of 28 issued and pending patents, GMP manufacturing capability, and regulatory precedent supports procurement for IND-enabling toxicology studies and clinical trial material preparation [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for iRGD peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.